molecular formula C17H15N7O2S2 B2444113 2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1797621-61-4

2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2444113
CAS RN: 1797621-61-4
M. Wt: 413.47
InChI Key: JEKHAHDSJJXREL-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings that are common in medicinal chemistry, such as the benzo[d]thiazole and 1,2,4-triazole rings . These structures are often found in bioactive compounds and drugs due to their ability to interact with biological targets .

Scientific Research Applications

Synthesis and Insecticidal Assessment

One study utilized a precursor similar to the chemical structure for the synthesis of various heterocycles, demonstrating their insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in developing new insecticides with specific biological targets (Fadda et al., 2017).

Antimicrobial Activity

Another study investigated the reactivity of related derivatives towards nitrogen-based nucleophiles, synthesizing compounds that displayed promising antimicrobial activity. This suggests the potential application of these derivatives in creating new antimicrobial agents (Fahim & Ismael, 2019).

Antitumor Activity

There has been research into the antitumor activities of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, where some synthesized compounds showed promising inhibitory effects on different cancer cell lines. This indicates the therapeutic potential of such compounds in cancer treatment (Albratty et al., 2017).

Antibacterial and Antifungal Evaluation

Research on N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides revealed significant reductions in reaction times and higher yields under ultrasound irradiation, with many compounds displaying promising antimicrobial activities. This underscores the efficiency of novel synthesis methods in producing compounds with potential antibacterial and antifungal applications (Rezki, 2016).

Drug Design and Molecular Docking

A theoretical investigation into antimalarial sulfonamides, utilizing computational calculations and molecular docking studies, revealed the efficacy of certain derivatives against Plasmodium species. This suggests their utility in designing new antimalarial drugs, showcasing the role of such compounds in drug discovery processes (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended target. Compounds containing benzo[d]thiazole and 1,2,4-triazole rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2S2/c25-15(9-27-17-21-12-3-1-2-4-13(12)28-17)19-7-8-23-16(26)6-5-14(22-23)24-11-18-10-20-24/h1-6,10-11H,7-9H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKHAHDSJJXREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

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